molecular formula C22H24N8O3 B11116115 4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No.: B11116115
M. Wt: 448.5 g/mol
InChI Key: JAMCJTNBFKNQSV-HZHRSRAPSA-N
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Description

2-Methoxybenzaldehyde 1-[4-(4-nitroanilino)-6-piperidino-1,3,5-triazin-2-yl]hydrazone: is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a methoxybenzaldehyde group, a nitroanilino group, a piperidino group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxybenzaldehyde 1-[4-(4-nitroanilino)-6-piperidino-1,3,5-triazin-2-yl]hydrazone typically involves the following steps:

    Formation of 2-methoxybenzaldehyde: This can be synthesized by the methylation of salicylaldehyde using dimethyl sulfate in the presence of a base.

    Preparation of 4-(4-nitroanilino)-6-piperidino-1,3,5-triazine:

    Condensation Reaction: The final step involves the condensation of 2-methoxybenzaldehyde with the triazine intermediate in the presence of a suitable hydrazine derivative to form the hydrazone linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: 4-aminoanilino derivative.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Biological Probes: Can be used to study enzyme mechanisms and protein interactions.

Medicine:

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxybenzaldehyde 1-[4-(4-nitroanilino)-6-piperidino-1,3,5-triazin-2-yl]hydrazone is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 2-Methoxybenzaldehyde 1-[4-(4-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]hydrazone
  • 4-Methoxybenzaldehyde 1-[4-(4-nitroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone

Comparison:

  • Structural Differences: The presence of different substituents on the triazine ring or the benzaldehyde group can lead to variations in chemical reactivity and biological activity.
  • Unique Properties: The specific combination of methoxy, nitroanilino, piperidino, and triazine groups in 2-methoxybenzaldehyde 1-[4-(4-nitroanilino)-6-piperidino-1,3,5-triazin-2-yl]hydrazone may confer unique properties such as enhanced stability, specific binding affinity, or distinct reactivity patterns.

Properties

Molecular Formula

C22H24N8O3

Molecular Weight

448.5 g/mol

IUPAC Name

2-N-[(E)-(2-methoxyphenyl)methylideneamino]-4-N-(4-nitrophenyl)-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H24N8O3/c1-33-19-8-4-3-7-16(19)15-23-28-21-25-20(24-17-9-11-18(12-10-17)30(31)32)26-22(27-21)29-13-5-2-6-14-29/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H2,24,25,26,27,28)/b23-15+

InChI Key

JAMCJTNBFKNQSV-HZHRSRAPSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4

Canonical SMILES

COC1=CC=CC=C1C=NNC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N4CCCCC4

Origin of Product

United States

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